(r)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18215988
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O4 |
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Molecular Weight | 212.20 g/mol |
IUPAC Name | (2R)-2-amino-2-(2-methoxy-4-nitrophenyl)ethanol |
Standard InChI | InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1 |
Standard InChI Key | LCNOPWIDKZTHKD-QMMMGPOBSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])[C@H](CO)N |
Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Stereochemistry
The systematic name (R)-2-amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol defines its structure unambiguously:
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A phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a nitro (-NO₂) group at position 4.
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An ethanol backbone with an amino (-NH₂) group and the aromatic ring both bonded to the second carbon.
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The (R) configuration at the chiral center (C2) dictates its stereochemical orientation, which influences its biological activity and synthetic pathways .
Table 1: Comparative Structural Features of Related Nitroaromatic Amino Alcohols
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be conceptualized via:
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Nitroaromatic precursor synthesis: Nitration of 2-methoxyphenol to introduce the nitro group at position 4, followed by protection/deprotection steps.
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Chiral β-amino alcohol formation: Asymmetric synthesis strategies, such as the Sharpless aminohydroxylation or enzymatic resolution of racemic mixtures .
Catalytic and Solvent Systems
Green chemistry approaches, as demonstrated in the synthesis of 2-amino-4H-chromene derivatives using NS-doped graphene oxide quantum dots (GOQDs) , suggest potential for eco-friendly catalysis. Ethanol, a common solvent in similar reactions , could facilitate the target compound’s synthesis under mild conditions.
Table 2: Hypothetical Reaction Conditions for Target Synthesis
Parameter | Optimization Range |
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Catalyst | NS-doped GOQDs (30 mg) |
Solvent | Ethanol (reflux) |
Temperature | 60–80°C |
Reaction Time | 2–4 hours |
Expected Yield | 70–85% (based on analogs) |
Spectroscopic and Computational Characterization
Vibrational Spectroscopy
The FT-IR spectrum would feature key absorption bands:
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N-H stretch (3300–3500 cm⁻¹) from the amino group.
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C-NO₂ asymmetric stretch (1520–1560 cm⁻¹) and symmetric stretch (1340–1380 cm⁻¹) .
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C-O-C stretch (1250–1270 cm⁻¹) from the methoxy group.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Density Functional Theory (DFT) Insights
Computational studies of analogous compounds predict:
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HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.
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Mulliken charges: Negative charge localization on nitro oxygen atoms (-0.45 e) and positive charge on the amino nitrogen (+0.30 e).
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NBO analysis: Stabilizing interactions between lone pairs of the nitro group and σ* orbitals of adjacent C-H bonds.
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